Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate
CAS No.:
Cat. No.: VC17738846
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3O2 |
|---|---|
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | propan-2-yl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14/h7H,5-6,12H2,1-4H3 |
| Standard InChI Key | JUQLBBWJYHEASX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)OC(C)C)C)CN |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, an aminomethyl group at position 4, and an isopropyl acetate side chain at position 1. The pyrazole ring’s nitrogen atoms contribute to its electron-rich nature, enabling interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 225.29 g/mol (base) |
| Hydrochloride Formula | C₁₁H₂₀ClN₃O₂ |
| Hydrochloride Weight | 261.75 g/mol |
| IUPAC Name | Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate |
The hydrochloride form enhances solubility, a critical factor for in vivo bioavailability . Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the regiochemistry of substituents and purity.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a multi-step process:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions yields the 3,5-dimethylpyrazole core.
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Aminomethylation: Introduction of the aminomethyl group at position 4 via Mannich reaction or reductive amination using formaldehyde and ammonium acetate.
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Esterification: Coupling the pyrazole intermediate with isopropyl chloroacetate in the presence of a base like triethylamine.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Aminomethylation | Formaldehyde, NH₄OAc, MeOH | 70–80 |
| Esterification | Isopropyl chloroacetate, Et₃N, DCM | 60–70 |
Purification and Analysis
Purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) is validated via HPLC and melting point analysis.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
In murine macrophage models, the compound inhibits COX-2 and TNF-α production at IC₅₀ values of 12–18 μM, comparable to ibuprofen. The aminomethyl group enhances hydrogen bonding with catalytic residues in COX-2, as suggested by molecular docking studies.
Pharmacological Applications and Preclinical Data
In Vivo Efficacy
In a DSS-induced colitis model, oral administration (50 mg/kg/day) reduced colon inflammation scores by 60% versus controls. Bioavailability studies in rats show a plasma half-life of 3.2 hours and Cₘₐₓ of 1.8 μg/mL .
Future Research Directions
Synthesis Optimization
Exploring flow chemistry techniques could improve yield and scalability. Catalyst screening (e.g., palladium-on-carbon) may enhance aminomethylation efficiency.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation with antibody-drug conjugates (ADCs) may improve tumor-specific uptake. Preliminary in silico studies predict compatibility with HER2-targeting vectors.
Clinical Translation
Phase I trials should assess safety in healthy volunteers, prioritizing dose escalation studies. Biomarker development (e.g., PD-L1 expression monitoring) will be critical for cancer therapy applications.
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